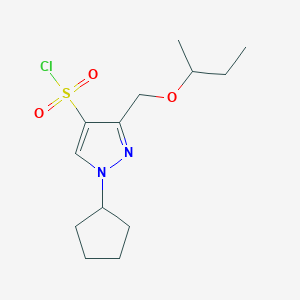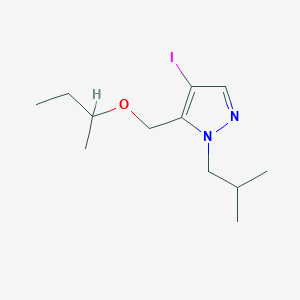![molecular formula C17H24N6O4 B2481178 ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate CAS No. 923397-91-5](/img/structure/B2481178.png)
ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals that are derivatives of purine, a heterocyclic aromatic organic compound. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They often serve as a framework for the development of pharmaceuticals and bioactive molecules.
Synthesis Analysis
The synthesis of related purine derivatives often involves multi-step chemical reactions that build the complex structure from simpler precursors. A common approach is the condensation of halopurines with esters or nitriles under specific conditions to introduce functional groups at desired positions on the purine ring (Qu et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of purine derivatives, including X-ray diffraction, reveals details about the crystallography and geometry of the molecules. For example, studies have shown how intermolecular hydrogen bonding and π-π stacking interactions contribute to the stabilization of the crystal structure of related compounds (Yun-Jeong Lee et al., 2009).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions that modify their chemical structure and properties. These reactions include nucleophilic substitutions, cycloadditions, and rearrangements. The functional groups attached to the purine core significantly influence the reactivity and interaction of these molecules with biological targets (L. Mironovich et al., 2017).
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Research on related compounds has explored their involvement in various chemical reactions. For instance, ethyl acetoacetate, a compound similar in structure, has been used in the synthesis of triazines and triazepines, highlighting its role in creating complex heterocyclic structures (Lavergne, Viallefont, & Daunis, 1975). Similarly, studies have demonstrated the synthesis of ethyl 1,2,4-triazine-5-carboxylates through specific condensation reactions (Ohsumi & Neunhoeffer, 1992).
Biological Activities
Certain compounds closely related to ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate have been investigated for their biological activities. For example, studies have identified purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which share structural similarities, as having potential antitumor activities (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987). Additionally, research on 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 7-hetaryl[1,3,4]thiadiazolo[2,3-c][1,2,4]triazines, which are chemically similar, has indicated fungicidal activity (El-Telbani, Swellem, & Nawwar, 2007).
Synthetic Applications and Characterization
The synthesis of related compounds has been a focus of several studies. For example, the reduction and diazotization of ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, a structurally related compound, has been investigated for its unique chemical transformations (Mironovich, Ivanov, Chizhov, & Daeva, 2017). Additionally, the synthesis of new pyrazolo[5,1-c][1,2,4]triazines has been explored, further demonstrating the chemical versatility of these types of compounds (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Novel Compound Synthesis
Further research has been conducted on the synthesis of novel compounds using similar chemicals. For example, the synthesis of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines has been reported, emphasizing the potential for creating diverse and structurally complex molecules (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2018).
Propriétés
IUPAC Name |
ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4/c1-5-7-8-21-15(25)13-14(20(4)17(21)26)18-16-22(13)9-11(3)19-23(16)10-12(24)27-6-2/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPZVIOAYNWTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OCC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2481099.png)

![[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2481101.png)


![1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2481104.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2481105.png)


![3-[[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2481115.png)
![2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2481117.png)
